molecular formula C11H10O3 B173429 (R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 113867-23-5

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B173429
CAS No.: 113867-23-5
M. Wt: 190.19 g/mol
InChI Key: UYNMKOITXUEVCZ-MRVPVSSYSA-N
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Description

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

113867-23-5

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(2R)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m1/s1

InChI Key

UYNMKOITXUEVCZ-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](CC(=O)C2=CC=CC=C21)C(=O)O

SMILES

C1C(CC(=O)C2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C(=O)O

Synonyms

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 mL (0.425 mol) of diethyl benzylmalonate were added dropwise to a stirred suspension of 28 g (0.7 mol) of NaH (60% dispersion in mineral oil) in 550 mL of absolute ethanol at room temperature. The reaction mixture was refluxed 2 h, then cooled to 50° C. and 47.1 mL (0.425 mol) of ethyl bromoacetate were added dropwise. The reaction mixture was refluxed 2 h, then quenched with 150 mL of water; a solution of 140 g (3.5 mol) of NaOH in 400 mL of water was added and the mixture was heated to reflux for 1 h. EtOH was removed in vacuo, the aqueous solution was washed with Et2O and then carefully brought to acidic pH with 350 mL of 37% HCl and extracted with AcOEt. The solvent was removed in vacuo and the resulting residue was heated to 180° C. for 30 min. After cooling to room temperature, 100 mL of 95% H2SO4 were added and the reaction mixture stirred for 2 h, then it was poured onto 500 g of crushed ice and extracted with Et2O. The organic phase was dried and the solvent removed in vacuo. The resulting residue was taken up in Et2O, washed with 40% NaOH solution then brought to acidic pH with 37% HCl and extracted with Et2O. The organic phase was dried and the solvent removed in vacuo. The resulting solid residue was triturated with Et2O, filtered and dried yielding 15 g of the title compound, used without further purification. m.p.=146-147° C. IR (cm−1): 2924, 1692, 1600; NMR (300 MHz, DMSO, δ ppm): 12.6-12.5 (bs, 1H); 7.9 (d, 1H); 7.6-7.5 (m, 1H); 7.4-7.3 (m, 2H); 3.3-3.1 (m, 3H); 2.7 (m, 2H). MS (m/z): 191.1 (MH+).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
47.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-benzylsuccinic acid (78.37 g, 0.376 mol) in sulfuric acid (98%, 300 mL) was stirred at 60° C. for 20 min, then poured onto ice (2 kg), followed by extraction with diethyl ether (2 L, twice). The organic phase was washed with water, dried over anhydrous sodium sulfate, and evaporated under vacuum to obtain a solid. The solid was recrystallized from ethyl acetate to obtain the title compound (65.14 g, yield 91%). 1HNMR (DMSO-d6) δ 12.4–12.2 (bs, 1H), 7.80 (d, J=7.8 Hz, 1H), 7.50 (m, 1H), 7.34–7.28 (m, 2H), 3.21–3.07 (m, 3H), 2.73 (m, 2H). See also U.S. Pat. No. 5,739,135; J. Med. Chem. 1982, 25, 535–538; Org. Prep. Proc. Int. 1987, 19, 447–449.
Quantity
78.37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
91%

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